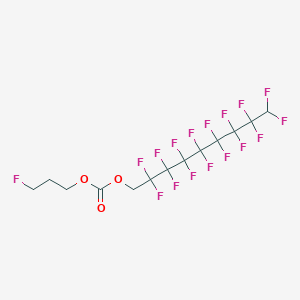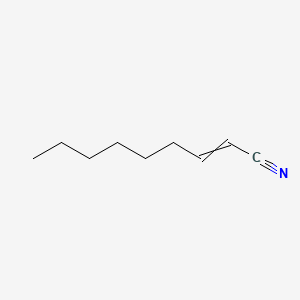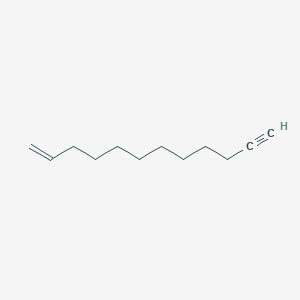
3-Chloro-4-propoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-propoxybenzonitrile is an organic compound with the molecular formula C10H8ClNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a propoxy group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-propoxybenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-4-nitrobenzonitrile with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the direct chlorination of 4-propoxybenzonitrile using chlorine gas in the presence of a catalyst like iron(III) chloride. This reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques like distillation and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-4-propoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 3-Chloro-4-propoxybenzylamine.
Oxidation: 3-Chloro-4-propoxybenzoic acid.
科学研究应用
3-Chloro-4-propoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用机制
The mechanism of action of 3-chloro-4-propoxybenzonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the nitrile group allows for interactions with nucleophilic sites on proteins, while the propoxy group can influence the compound’s lipophilicity and membrane permeability.
相似化合物的比较
3-Chloro-4-propoxybenzonitrile can be compared with other substituted benzonitriles:
3-Chloro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group, leading to differences in reactivity and solubility.
4-Chlorobenzonitrile: Lacks the propoxy group, resulting in different chemical and physical properties.
3-Bromo-4-propoxybenzonitrile: Substitution of chlorine with bromine can affect the compound’s reactivity and biological activity.
属性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
3-chloro-4-propoxybenzonitrile |
InChI |
InChI=1S/C10H10ClNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5H2,1H3 |
InChI 键 |
IYUPNWQVPPDJMQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![alpha-D-Glucofuranose, 6-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-](/img/structure/B12090378.png)


![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)

![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)
![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)







